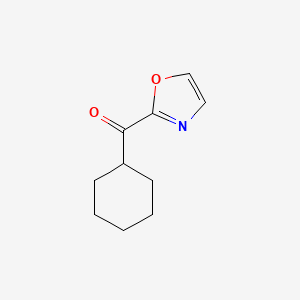

2-Cyclohexanoyloxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRAARROORBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587767 | |

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-88-8 | |

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexanoyloxazole and Analogous 2 Acyl Oxazoles

Established Retrosynthetic Approaches for Oxazole (B20620) Ring Construction

The classical methods for oxazole synthesis have long served as the bedrock for heterocyclic chemistry, providing reliable, albeit sometimes harsh, conditions for the formation of the oxazole ring. These methods are generally characterized by cyclodehydration or condensation reactions of acyclic precursors.

Adaptations of the Robinson-Gabriel Cyclodehydration for 2-Acyl-Substituted Precursors

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, is a robust method for preparing a wide array of substituted oxazoles. wikipedia.org For the synthesis of 2-cyclohexanoyloxazole, this would necessitate a precursor such as N-(2-oxoethyl)cyclohexanecarboxamide.

The mechanism of the Robinson-Gabriel synthesis proceeds through the dehydration of an α-acylamino ketone in the presence of an acid catalyst. synarchive.com A variety of cyclodehydrating agents can be employed, with phosphorus pentachloride, sulfuric acid, and polyphosphoric acid being common choices. ijpsonline.comdntb.gov.ua While early methods sometimes resulted in low yields, the use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com

Recent advancements have led to modifications of the classical Robinson-Gabriel synthesis, including solid-phase versions and one-pot procedures. wikipedia.orgidexlab.com A solid-phase approach has been described using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. idexlab.com Additionally, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed, showcasing the continued evolution of this foundational reaction. researchgate.netnih.gov A tandem Ugi/Robinson-Gabriel sequence has also been reported for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Readily available, strong acid | Harsh conditions, potential for side reactions |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Effective for many substrates | Moisture sensitive, corrosive byproducts |

| Polyphosphoric Acid (PPA) | High temperature | Good yields for some substrates | Viscous, difficult to handle |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Milder conditions, suitable for solid-phase | More expensive |

Modifications of the Fischer Oxazole Synthesis for Substituted Systems

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a pathway to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This dehydration reaction typically occurs under mild conditions. wikipedia.org To prepare a 2-cyclohexanoyl-substituted oxazole via this method, a potential route could involve the reaction of an appropriate cyanohydrin with cyclohexanecarbaldehyde.

The mechanism involves the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org The reactants are usually dissolved in dry ether, and the product precipitates as the hydrochloride salt, which can then be converted to the free base. wikipedia.org While traditionally used for aromatic cyanohydrins and aldehydes, there have been instances of its application with aliphatic compounds. wikipedia.org

The Fischer synthesis has been instrumental in the preparation of various diaryloxazoles. wikipedia.org For instance, it has been used to synthesize 2-(4-Bromophenyl)-5-phenyloxazole from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde. wikipedia.org However, the potential for side reactions, such as ring chlorination, exists. wikipedia.org

Applications of the Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction offers an efficient route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is noted for being a clean and economical process. ijpsonline.com For the synthesis of a this compound derivative, cyclohexanecarboxamide (B73365) could be reacted with a suitable α-haloketone.

Initially reported by Blümlein-Lewy and later expanded by Bredereck and co-workers, this reaction was also referred to as "formamide synthesis". researchgate.net An improvement on this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com The synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles can be promoted by using silver triflate (AgOTF) as a catalyst. ijpsonline.com

Contemporary and High-Efficiency Synthetic Routes

Modern synthetic chemistry has seen a shift towards more efficient, milder, and often catalytic methods for the construction of heterocyclic rings. These contemporary routes offer advantages in terms of substrate scope, functional group tolerance, and atom economy.

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanides (TosMICs) for 5-Substituted Oxazoles

The Van Leusen oxazole synthesis, developed in 1972, is a powerful one-pot reaction for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.comnih.gov This reaction proceeds under mild, basic conditions. ijpsonline.com To synthesize a derivative of this compound using this approach, one might envision a strategy where the cyclohexanoyl group is introduced in a subsequent step after the formation of the oxazole ring.

The mechanism of the Van Leusen synthesis is a two-step [3+2] cycloaddition. mdpi.comnih.gov TosMIC acts as a "3-atom synthon," providing two carbons and one nitrogen. mdpi.comnih.gov Deprotonated TosMIC adds to the aldehyde, forming an oxazoline (B21484) intermediate. ijpsonline.commdpi.comnih.gov Subsequent elimination of p-toluenesulfinic acid (TosH) yields the 5-substituted oxazole. ijpsonline.commdpi.com This reaction is also applicable to the synthesis of imidazoles when an aldimine is used instead of an aldehyde. wikipedia.org

Innovations in the Van Leusen synthesis include the use of ionic liquids as a recyclable solvent system for the one-pot synthesis of 4,5-disubstituted oxazoles. ijpsonline.comijpsonline.com Microwave-assisted Van Leusen synthesis has also been reported, offering high yields and efficiency. mdpi.comnih.gov

Table 2: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) |

| Key Reagent | TosMIC, providing a C2N1 synthon |

| Conditions | Mild, basic |

| Product | 5-substituted oxazole |

| Mechanism | [3+2] cycloaddition followed by elimination |

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition metal catalysis has emerged as a highly versatile and efficient tool for the synthesis of oxazoles, offering novel pathways through cyclization and cross-coupling reactions. researchgate.netstrath.ac.uk These methods often proceed under mild conditions with high selectivity. researchgate.netstrath.ac.uk

Palladium-catalyzed reactions have been particularly prominent. A palladium-catalyzed process has been developed to construct oxazoles and oxazolines from N-propargylamides, which also allows for the introduction of difluoromethyl groups. acs.org Another approach involves a palladium-catalyzed cascade difluoroalkylation/cyclization. acs.org Furthermore, a palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.orgrsc.org A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones proceeds via a palladium-catalyzed sp2 C-H activation pathway, involving sequential C-N and C-O bond formations. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also been utilized for the synthesis of 2-substituted oxazoles. acs.org This has been demonstrated through the reaction of 2-methylthio-oxazole with various organozinc reagents. acs.org Additionally, copper-catalyzed protocols have been developed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. semanticscholar.org

Table 3: Overview of Transition Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Cascade Difluoroalkylation/Cyclization | N-propargylamides | Introduces difluoromethyl groups |

| Palladium/Copper | Oxidative Cyclization | Propargyl esters and benzylamines | Uses water as oxygen source |

| Palladium | C-H Activation | Amides and ketones | Sequential C-N and C-O bond formation |

| Nickel | Cross-Coupling | 2-methylthio-oxazole and organozinc reagents | Synthesis of 2-substituted oxazoles |

| Copper | Cyclocondensation | α-diazoketones and nitriles | Synthesis of 2,4,5-trisubstituted oxazoles |

Palladium-Mediated Methodologies for Oxazole Derivatization

Palladium catalysis has proven to be a powerful tool for the synthesis of substituted oxazoles. These methods often involve cross-coupling reactions or cascade processes that efficiently construct the oxazole ring. A notable palladium-catalyzed approach involves the sequential formation of C-N and C-O bonds from simple amides and ketones. organic-chemistry.org This strategy, utilizing a palladium acetate (B1210297) catalyst and potassium persulfate as an oxidant, allows for the synthesis of highly substituted oxazoles. organic-chemistry.org For the specific synthesis of this compound, this would conceptually involve the reaction of a suitable cyclohexyl-substituted ketone with an appropriate amide under palladium catalysis.

Another significant palladium-catalyzed method is the direct arylation of oxazoles, often in combination with a copper co-catalyst, to produce 2,4-disubstituted oxazoles from 4-substituted oxazoles and aryl bromides. innovareacademics.inresearchgate.net While this method focuses on substitution at the C2 and C4 positions, it highlights the utility of palladium in functionalizing the oxazole core. Furthermore, palladium-catalyzed C-H activation of simple arenes and their subsequent cascade reaction with nitriles provides a pathway to 2,4,5-trisubstituted oxazoles. rsc.org Adapting such a method for this compound would require a cyclohexanecarbonitrile (B123593) or a related precursor. A one-pot, three-step amidation, palladium-catalyzed acylation, and cycloisomerization sequence has also been reported for the synthesis of 2,5-disubstituted oxazoles from propargyl amine and acid chlorides. thieme-connect.de

| Palladium-Mediated Methodology | Key Features | Potential Application for this compound | References |

| Sequential C-N/C-O Bond Formation | Utilizes simple amides and ketones; catalyzed by palladium acetate with an oxidant. | Reaction of a cyclohexyl ketone derivative with an appropriate amide. | organic-chemistry.org |

| Direct Arylation | Co-catalyzed by Palladium and Copper; couples 4-substituted oxazoles with aryl bromides. | Functionalization of a pre-formed oxazole ring with a cyclohexanoyl group at the 2-position. | innovareacademics.inresearchgate.net |

| C-H Activation/Cascade Reaction | Involves C-H activation of arenes and reaction with nitriles. | Use of a cyclohexanecarbonitrile precursor. | rsc.org |

| Amidation-Acylation-Cycloisomerization | A one-pot reaction of propargyl amine and acid chlorides. | Reaction involving cyclohexanecarbonyl chloride. | thieme-connect.de |

Copper-Assisted Cyclizations and Oxidative Processes

Copper-catalyzed reactions represent another cornerstone in the synthesis of oxazole derivatives. These methods are often characterized by their efficiency and the use of readily available starting materials. A facile synthesis of 2,5-disubstituted oxazoles has been developed through a copper-catalyzed cascade reaction of alkenes with azides, proceeding under aerobic conditions. rsc.org This approach involves a series of steps including 1,3-dipolar cycloaddition, ring cleavage, and oxidative dehydrogenative cyclization. rsc.org

Furthermore, a highly efficient synthesis of polysubstituted oxazoles can be achieved via a copper-catalyzed tandem oxidative cyclization. nih.gov This method is valued for its mild reaction conditions and the use of accessible starting materials. For the synthesis of this compound, a potential copper-catalyzed route could involve the oxidative cyclization of a precursor containing a cyclohexanoyl moiety. Copper is also used as a co-catalyst in palladium-mediated direct arylation reactions to generate 2,4-disubstituted oxazoles. innovareacademics.inresearchgate.net

| Copper-Assisted Methodology | Key Features | Potential Application for this compound | References |

| Cascade Reaction of Alkenes and Azides | Aerobic conditions; proceeds via a multi-step cascade. | Reaction of a cyclohexyl-substituted alkene with an appropriate azide. | rsc.org |

| Tandem Oxidative Cyclization | Mild conditions; uses readily available starting materials. | Oxidative cyclization of a precursor bearing a cyclohexanoyl group. | nih.gov |

| Co-catalyst in Direct Arylation | Used in conjunction with palladium to couple oxazoles with aryl bromides. | Synthesis of a 2-cyclohexanoyl-4-substituted oxazole. | innovareacademics.inresearchgate.net |

Nickel-Catalyzed Reactions for Polysubstituted Oxazoles

Nickel catalysis offers a distinct and powerful approach for the synthesis of substituted oxazoles, particularly through cross-coupling reactions involving C-S bond activation. A significant advancement in this area is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. nih.govacs.orgacs.org This methodology can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org To synthesize this compound using this method, a cyclohexanoyl-containing organozinc reagent would be required to couple with a suitable 2-thio-oxazole derivative. This approach is noted for its advantages over traditional cyclodehydration strategies, especially for preparing 2-substituted oxazoles. nih.govacs.org

| Nickel-Catalyzed Methodology | Key Features | Potential Application for this compound | References |

| C-S Activation Cross-Coupling | Couples 2-methylthio-oxazole with organozinc reagents. | Reaction of a 2-thio-oxazole with a cyclohexanoyl-organozinc reagent. | nih.govacs.orgacs.org |

| One-Pot Synthesis of 2,5-Disubstituted Oxazoles | Chemoselective functionalization at C2 and C5 positions. | Stepwise introduction of a cyclohexanoyl group and another substituent. | nih.govacs.org |

Gold-Facilitated Isomerization and Cyclization Protocols

Gold catalysis has emerged as a particularly mild and efficient method for the synthesis of oxazoles, primarily through the cyclization of propargylic amides. nih.govresearchgate.netresearchgate.net Gold catalysts, such as AuCl3, can effectively promote the cyclo-isomerization of propargylic amides to yield 2,5-disubstituted oxazoles under mild conditions. researchgate.net The reaction mechanism often involves the activation of the alkyne moiety by the gold catalyst, followed by intramolecular nucleophilic attack of the amide oxygen.

A notable development is the gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides, which leads to the formation of 5-oxazole ketones. organic-chemistry.orgnih.govresearcher.life This process combines gold catalysis with radical chemistry, utilizing an oxidant like 4-MeO-TEMPO. organic-chemistry.orgnih.gov This method demonstrates excellent functional group compatibility and proceeds under mild conditions. organic-chemistry.orgresearcher.life For the synthesis of this compound, a propargylic amide precursor bearing a cyclohexyl group would be a suitable starting material for gold-catalyzed cyclization.

| Gold-Facilitated Methodology | Key Features | Potential Application for this compound | References |

| Cycloisomerization of Propargylic Amides | Mild reaction conditions; catalyzed by gold salts like AuCl3. | Cyclization of a cyclohexanoyl-substituted propargylic amide. | nih.govresearchgate.netresearchgate.net |

| Radical-Involved Intramolecular Cyclization | Combines gold catalysis with radical chemistry; forms 5-oxazole ketones. | Cyclization of an internal N-propargylamide with a cyclohexyl group. | organic-chemistry.orgnih.govresearcher.life |

Intramolecular Oxidative Cyclization of Acyclic Precursors

Intramolecular oxidative cyclization provides a direct route to the oxazole ring from acyclic starting materials. These reactions typically involve the formation of a C-O bond through an oxidative process, often mediated by a hypervalent iodine reagent or other oxidizing agents. This approach avoids the need for pre-functionalized heterocyclic precursors.

While specific examples leading directly to this compound are not prevalent in the literature, the general principles of this methodology can be applied. For instance, an acyclic precursor containing a cyclohexanoyl group and a suitable amino alcohol or enamide functionality could undergo intramolecular cyclization upon treatment with an appropriate oxidant to form the desired oxazole. The synthesis of indazoles via N-N bond-forming oxidative cyclization from 2-aminomethyl-phenylamines showcases a related strategy of forming heterocyclic rings through oxidative means. organic-chemistry.org

Cycloisomerization Reactions, Including Propargylic Amides

Cycloisomerization reactions, particularly of propargylic amides, are a highly effective and widely used strategy for the synthesis of oxazoles. acs.orgacs.orgresearchgate.net These reactions can be promoted by a variety of catalysts, including transition metals and Brønsted acids. acs.orgorganic-chemistry.org A practical and mild method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the silica (B1680970) gel-mediated cycloisomerization of alkynyl amides. acs.org

Zinc(II) triflate has also been shown to catalyze the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to produce oxazole derivatives. acs.orgresearchgate.net For the synthesis of this compound, a propargylic amide derived from cyclohexanecarboxylic acid and propargylamine (B41283) would be the key starting material for these cycloisomerization reactions.

| Cycloisomerization Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound | References |

| Silica Gel-Mediated | Silica Gel | Mild conditions; suitable for 2,5- and 2,4,5-substituted oxazoles. | Cycloisomerization of N-propargylcyclohexanecarboxamide. | acs.org |

| Brønsted Acid-Catalyzed | p-Toluenesulfonic acid (PTSA) | One-pot synthesis from propargylic alcohols and amides. | Reaction of a cyclohexyl-substituted propargylic alcohol with an amide. | organic-chemistry.org |

| Zinc-Catalyzed | Zn(OTf)2 | Tandem cycloisomerization/allylic alkylation. | Cycloisomerization of N-propargylcyclohexanecarboxamide followed by alkylation. | acs.orgresearchgate.net |

| Transition Metal-Free | AcCl in HFIP | In situ generation of HCl as the catalyst. | Cycloisomerization of a terminal propargylic amide with a cyclohexanoyl group. | researchgate.net |

Development of One-Pot Synthesis Protocols for Streamlined Production

Another efficient one-pot approach involves the propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides catalyzed by a Brønsted acid. organic-chemistry.org Furthermore, a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles has been achieved using nickel and palladium catalysis. acs.org The application of these one-pot methods to the synthesis of this compound would involve using cyclohexanecarbonyl chloride or a related cyclohexanoyl-containing starting material in the reaction sequence, thereby streamlining its production. thieme-connect.de

| One-Pot Synthesis Protocol | Key Reaction Sequence | Catalyst(s) | Potential Application for this compound | References |

| Amidation-Coupling-Cycloisomerization (ACCI) | Amidation, Pd-catalyzed acylation, cycloisomerization. | Palladium | Reaction of propargylamine, cyclohexanecarbonyl chloride, and a coupling partner. | thieme-connect.de |

| Propargylation/Cycloisomerization | Propargylation followed by cycloisomerization. | Brønsted acid (PTSA) | Reaction of a cyclohexyl-substituted propargylic alcohol and an amide. | organic-chemistry.org |

| Chemoselective C-S Activation | Sequential palladium and nickel-catalyzed cross-coupling. | Palladium and Nickel | Stepwise functionalization of a 2,5-dithio-oxazole with a cyclohexanoyl group. | acs.org |

| Carboxylic Acid-Based Synthesis | One-pot synthesis and arylation from carboxylic acids. | Copper | Reaction of cyclohexanecarboxylic acid followed by functionalization. | nih.gov |

Advancements in Green Chemistry for Oxazole Synthesis

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of 2-acyl oxazoles and their analogues, several green chemistry strategies have shown promise.

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products when compared to conventional heating methods. researchgate.netacs.orgsemanticscholar.orgnih.gov

Microwave-assisted synthesis has been successfully applied to the intramolecular cyclization of 3-(1-naphthyl)-1-substituented acylthioureas to yield 2-substituented acylamino naphtho[1,2-d]thiazole (B8768961) derivatives, a reaction promoted by manganese(III) acetate. sioc-journal.cn This demonstrates the potential of microwave heating to facilitate the formation of related 2-acylamino oxazole precursors. The classical Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a key route to oxazoles. wikipedia.orgsynarchive.com While direct microwave-assisted Robinson-Gabriel synthesis of 2-acyl oxazoles is not extensively documented, the rapid and efficient nature of microwave heating suggests its applicability in promoting this energy-intensive dehydration step, potentially under solvent-free conditions or with green solvents.

Ultrasound-promoted synthesis is another green technique that utilizes acoustic cavitation to accelerate chemical reactions. nih.gov This method has been employed for the synthesis of 2,4-diarylthiazoles in the ionic liquid [bmim]BF4 at room temperature, highlighting the synergy between ultrasound and green solvents. nih.gov While specific applications of ultrasound for the synthesis of 2-acyl oxazoles are not widely reported, its general utility in the formation of heterocyclic compounds suggests it could be a viable green alternative for promoting the necessary bond formations.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Heterocycles

| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Promoted |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Consumption | High | Low | Low |

| Yields | Often moderate | Generally high | Generally high |

| Byproducts | Can be significant | Often reduced | Often reduced |

| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed solvent-free or with green solvents | Often compatible with green solvents like water or ionic liquids |

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of green solvents that have gained significant attention due to their low volatility, high thermal stability, and recyclability. nih.govresearchgate.netrsc.orgnih.govnih.govmdpi.com

Ionic liquids have been successfully used as reusable reaction media for the synthesis of various heterocyclic compounds. For instance, a facile and efficient method for the direct oxidative amination of benzoxazoles using the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst has been developed. nih.gov This reaction proceeds smoothly at room temperature and the ionic liquid can be recycled multiple times without significant loss of activity. nih.gov The use of 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) has also been reported for the ultrasound-promoted synthesis of 2,4-diarylthiazoles. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and often cheaper alternative to traditional ionic liquids. researchgate.netresearchgate.net DESs have been employed in the synthesis of oxazole derivatives from phenacyl bromides and various amides. researchgate.netresearchgate.net For example, a choline (B1196258) chloride:glycerol DES has been shown to facilitate good yields in these reactions. researchgate.net The use of a ternary DES composed of dimethyl urea, SnCl2, and HCl has also been investigated as a recyclable catalyst and reaction medium for the one-pot, multicomponent synthesis of imidazole (B134444) derivatives under mild conditions. nih.gov These examples underscore the potential of DESs as effective and environmentally friendly media for the synthesis of 2-acyl oxazoles.

Table 2: Examples of Green Solvents in Heterocyclic Synthesis

| Green Solvent | Heterocycle Synthesized | Key Advantages |

| 1-Butylpyridinium iodide ([BPy]I) | 2-Aminobenzoxazoles | Recyclable catalyst, mild reaction conditions |

| 1-n-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) | 2,4-Diarylthiazoles | "Green" media, simple work-up, recyclable |

| Choline chloride:Glycerol (DES) | Oxazole derivatives | Biodegradable, inexpensive, good yields |

| Dimethyl urea:SnCl2:HCl (Ternary DES) | Imidazole derivatives | Recyclable catalyst and solvent, mild conditions |

The development of environmentally benign catalysts and the implementation of solvent-free reaction conditions are cornerstones of green chemistry. nih.govrasayanjournal.co.innih.govnih.govrsc.orgias.ac.inethernet.edu.etresearchgate.net

Heterogeneous catalysts, such as solid acids (e.g., zeolites, clays, and ion-exchange resins), are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. nih.govnih.govethernet.edu.etresearchgate.net These catalysts can be effective in promoting cyclization and dehydration reactions, such as the Robinson-Gabriel synthesis of oxazoles. wikipedia.orgsynarchive.com The use of such catalysts can eliminate the need for corrosive and hazardous acids like concentrated sulfuric acid, which are traditionally used. wikipedia.org

Solvent-free synthesis, often coupled with microwave irradiation, offers a significant reduction in waste and eliminates the environmental impact associated with solvent use and disposal. nih.gov The synthesis of imidazole and pyrazole (B372694) derivatives through the microwave-assisted, solvent-free ring-opening of epoxides is a notable example. nih.gov This approach could be conceptually extended to the final cyclodehydration step in the synthesis of 2-acyl oxazoles from 2-acylamino ketone precursors, potentially leading to a cleaner and more efficient process. An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has also been reported as a green and sustainable method for oxazole synthesis, avoiding the use of transition metals and toxic oxidants. rsc.org

Chemoselectivity and Regioselectivity in the Formation of this compound and Related Analogues

The controlled synthesis of specifically substituted oxazoles, such as this compound, requires a high degree of chemoselectivity and regioselectivity.

Chemoselectivity, the preferential reaction of one functional group over others, is crucial when dealing with multifunctional molecules. In the synthesis of 2-acyl oxazoles, for instance via the reaction of a 2-lithiooxazole with an acylating agent, the chemoselective acylation at the C2 position is desired over potential side reactions. A direct and efficient preparation of 2-acyl oxazoles has been achieved through the reaction of 2-magnesiated oxazoles with Weinreb amides, which provides exclusively the 2-acyl oxazole products. sigmaaldrich.com

Regioselectivity, the control of the orientation of bond formation, is critical in reactions that can lead to multiple constitutional isomers. The Robinson-Gabriel synthesis of unsymmetrically substituted oxazoles is a classic example where regioselectivity is a concern. The cyclization of an unsymmetrical 2-acylamino ketone can potentially yield two different oxazole products. The regiochemical outcome is influenced by the nature of the substituents and the reaction conditions. Similarly, in the synthesis of 2,4,5-trisubstituted oxazoles from ynamides, a novel protocol using Yb(OTf)3, N-iodosuccinimide (NIS), and acetonitrile (B52724) has been shown to be highly regioselective. nih.govacs.org This level of control is essential for the targeted synthesis of complex oxazole derivatives. A tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides has also been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles with good yields and regioselectivity. organic-chemistry.org

Reactivity and Mechanistic Investigations of 2 Cyclohexanoyloxazole

Electrophilic Substitution Reaction Patterns on the Oxazole (B20620) Ring System

The inherent order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com This preference is dictated by the distribution of π-electrons within the heterocyclic system. Computational and experimental studies indicate that the C4 position possesses the highest electron density, making it the most favorable site for attack by an electrophile. The C5 position is the next most reactive, while the C2 position, situated between two electronegative heteroatoms, is the most electron-poor and thus the least reactive towards electrophiles. pharmaguideline.com The mechanism proceeds through a resonance-stabilized cationic intermediate, and the stability of this intermediate is greatest when the attack occurs at C4.

The 2-cyclohexanoyl group exerts a significant deactivating effect on the oxazole ring towards electrophilic substitution. This is due to its strong electron-withdrawing nature, which further reduces the electron density of the already π-deficient ring system. pharmaguideline.com This effect is mediated through both inductive withdrawal by the carbonyl group and resonance delocalization of the ring's π-electrons into the acyl moiety.

The consequences of this substituent are twofold:

Regiochemical Reinforcement : While deactivating the entire ring, the electron-withdrawing effect is most pronounced at the C2 and C5 positions. This further enhances the intrinsic preference for electrophilic attack at the C4 position, making it the overwhelmingly favored site. Furthermore, the steric bulk of the cyclohexyl group can partially hinder the approach of electrophiles to the adjacent C5 position, solidifying C4's reactivity.

| Substituent Type at C2 | Electronic Effect | Effect on EAS Rate | Favored Position of Attack |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OR) | Activates the ring | Increased | C4 and C5 |

| No Substituent (-H) | Neutral | Baseline | C4 > C5 > C2 |

| Electron-Withdrawing (e.g., -Cyclohexanoyl) | Deactivates the ring | Decreased | C4 (strongly favored) |

Nucleophilic Transformations and Ring Opening Processes

The electronic landscape that renders the 2-Cyclohexanoyloxazole ring resistant to electrophilic attack simultaneously makes it highly susceptible to nucleophilic transformations, particularly at the C2 position.

The C2 carbon of the oxazole ring is inherently the most electron-deficient position. pharmaguideline.com The presence of the powerfully electron-withdrawing 2-cyclohexanoyl group drastically amplifies this electrophilicity. This makes the C2 position a prime target for attack by a wide range of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate can lead to either substitution (if a suitable leaving group were present) or, more commonly, cleavage of the oxazole ring.

A characteristic reaction of 2-acyloxazoles, including this compound, is their transformation into other heterocyclic systems upon treatment with certain nucleophiles. pharmaguideline.com One of the most significant of these rearrangements is the conversion of oxazoles to imidazoles.

This transformation is typically achieved by reacting the oxazole with ammonia, primary amines, or formamide. pharmaguideline.com The mechanism involves:

Nucleophilic Attack : The nitrogen nucleophile (e.g., ammonia) attacks the highly electrophilic C2 carbon of the this compound.

Ring Opening : The tetrahedral intermediate undergoes cleavage of the C2-O1 bond, opening the oxazole ring to form an N-acyl-α-aminoenamine intermediate.

Ring Closure : Intramolecular cyclization occurs as the terminal amino group attacks the carbonyl carbon of the original cyclohexanoyl moiety.

Dehydration : The resulting cyclic intermediate eliminates a molecule of water to form the aromatic imidazole (B134444) ring.

This pathway provides a powerful synthetic route for the regioselective synthesis of N-functionalized imidazoles, where the substituent on the final imidazole nitrogen is derived from the nucleophile used in the reaction. rsc.org

| Oxazole Substrate | Nucleophilic Reagent | Typical Conditions | Product Heterocycle |

|---|---|---|---|

| 2-Acyloxazole | Ammonia (NH₃) | Heating in a sealed vessel | Imidazole |

| 2-Acyloxazole | Primary Amine (R-NH₂) | Heating, often microwave-assisted | N-Substituted Imidazole |

| 2-Acyloxazole | Formamide (HCONH₂) | High temperature | Imidazole |

Cycloaddition Reactions (Diels-Alder Type)

The oxazole ring can function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comtandfonline.com This reactivity leads to the formation of pyridine (B92270) derivatives after the initial cycloadduct undergoes subsequent transformations. The electronic nature of the substituents on the oxazole ring is critical in determining its reactivity and the type of dienophile with which it will readily react.

A standard Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. wikipedia.orgmasterorganicchemistry.com However, the 2-cyclohexanoyl group makes the oxazole ring electron-poor. Consequently, this compound is expected to participate most efficiently in inverse-electron-demand Diels-Alder reactions . nih.gov In this variant, the electron-deficient diene (the oxazole) reacts with an electron-rich dienophile, such as an enol ether or an enamine.

The reaction proceeds via a concerted mechanism, forming a bicyclic adduct containing an oxygen bridge. wikipedia.org This initial adduct is often unstable and readily undergoes a retro-Diels-Alder reaction or acid-catalyzed elimination of water to aromatize, yielding a substituted pyridine as the final product. The presence of electron-donating groups on the dienophile facilitates the reaction. pharmaguideline.com

| Dienophile Type | Examples | Reaction Type | Expected Reactivity |

|---|---|---|---|

| Electron-Rich | Enol ethers, Enamines, Ynamines | Inverse-Electron-Demand | Favorable |

| Electron-Poor | Maleic anhydride (B1165640), Acrylates | Normal-Electron-Demand | Unfavorable / Requires harsh conditions |

Diene-Type Behavior of the Oxazole Moiety in Pericyclic Reactions

The oxazole ring system can participate as a diene component in pericyclic reactions, most notably in Diels-Alder cycloadditions. msu.edunih.gov This reactivity allows for the construction of complex heterocyclic frameworks. In these reactions, the oxazole acts as an electron-deficient diene. The cycloaddition is facilitated by reaction with electron-rich dienophiles. nih.govnih.gov The reaction involves the formation of two new sigma bonds at the expense of two pi bonds, resulting in a new six-membered ring. spcmc.ac.in

The ability of the oxazole to act as a diene is influenced by the substituents on the ring. Generally, the Diels-Alder reaction of an oxazole with a dienophile is promoted by the presence of either Brønsted or Lewis acids, which activate the oxazole by coordinating to the nitrogen atom. nih.govresearchgate.net This activation lowers the energy of the LUMO of the diene, facilitating the interaction with the HOMO of the dienophile. nih.gov

Intramolecular Diels-Alder reactions involving oxazoles have proven to be a powerful strategy for the synthesis of various natural products and complex heterocyclic systems. researchgate.net These reactions often proceed with high stereoselectivity. researchgate.net

Impact of the 2-Cyclohexanoyl Group on Reactivity with Dienophiles

The reactivity of dienes and dienophiles in Diels-Alder reactions is significantly influenced by the electronic nature of the substituents on both components. youtube.com Electron-withdrawing groups on the dienophile generally increase the reaction rate by lowering the energy of the LUMO. libretexts.org Conversely, electron-donating groups on the diene increase its reactivity. libretexts.org

In the case of this compound, the 2-cyclohexanoyl group is an electron-withdrawing group. This substituent decreases the electron density of the oxazole ring, which in turn affects its reactivity as a diene. An electron-withdrawing group on the diene component can decrease the rate of a normal electron demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor. spcmc.ac.in

However, for inverse electron demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich, the presence of the 2-cyclohexanoyl group would be expected to enhance the reactivity of the oxazole moiety. The specific impact on reactivity will depend on the nature of the dienophile. For instance, reaction with an electron-rich dienophile would be more favorable. spcmc.ac.in The steric bulk of the cyclohexanoyl group may also play a role, potentially influencing the stereochemical outcome of the cycloaddition. spcmc.ac.in

Metal-Mediated and Organometallic Reactions

Lithiation and Other Metallation Processes at the Oxazole C2 Position

The C2 position of the oxazole ring is susceptible to deprotonation by strong bases, leading to the formation of an organometallic intermediate that can be trapped by various electrophiles. nih.govchemrxiv.org This lithiation is a common strategy for the functionalization of the oxazole ring. nih.gov However, the lithiation of 2-substituted oxazoles can be complicated by competitive deprotonation at other positions or by ring opening. For instance, the lithiation of 2-methyloxazoles can result in a mixture of the 5-lithio and 2-(lithiomethyl)oxazole isomers. nih.gov

In the context of this compound, the presence of the carbonyl group in the cyclohexanoyl substituent introduces additional complexities. The acidic α-protons on the cyclohexyl ring could potentially compete with the C2 proton of the oxazole for deprotonation. Furthermore, the organolithium reagent could potentially add to the carbonyl group. Careful selection of the base and reaction conditions is therefore crucial to achieve selective metallation at the C2 position.

Functionalization of the Oxazole Ring through Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

To utilize this compound in cross-coupling reactions for the functionalization of the oxazole ring, it would first need to be converted into a suitable coupling partner. This could be achieved by introducing a leaving group, such as a halogen, at a specific position on the oxazole ring. For example, a 2-halooxazole derivative could be prepared and then coupled with various organometallic reagents (e.g., organoboron, organozinc, or organotin compounds) to introduce new substituents at the C2 position. researchgate.net

Alternatively, if lithiation at a specific position of the this compound ring is successful, the resulting organolithium species could be transmetalated with a metal salt (e.g., ZnCl₂) to form an organozinc reagent, which could then participate in a Negishi cross-coupling reaction. chemrxiv.org

Intramolecular Reactions and Rearrangements

Thermally and Photochemically Induced Ring Expansion Reactions

Intramolecular reactions, which occur within the same molecule, can lead to the formation of new ring structures. masterorganicchemistry.comlibretexts.org Thermally or photochemically induced rearrangements can often be used to drive these transformations.

In the case of this compound, irradiation could potentially induce cleavage of the C-C bond between the oxazole ring and the cyclohexanoyl group or cleavage of bonds within the oxazole ring itself. Subsequent intramolecular rearrangement could then lead to a ring-expanded product. The specific outcome would depend on the photophysical properties of the molecule and the reaction conditions. Thermal rearrangements could also be envisioned, potentially proceeding through concerted pericyclic pathways or stepwise mechanisms involving reactive intermediates.

Cascade Reactions and Complex Rearrangements Involving Oxazole Intermediates

One notable example is the copper-catalyzed cascade reaction for the synthesis of 2,5-disubstituted oxazoles from readily available alkenes and azides. rsc.orgnih.gov This process involves a sequence of intricate steps, including a 1,3-dipolar cycloaddition, ring cleavage, a 1,2-hydride migration, denitrogenation, and an aerobic oxidative dehydrogenative cyclization. rsc.orgnih.gov Such a reaction highlights the utility of cascade sequences in rapidly assembling complex heterocyclic cores from simple starting materials.

Another approach involves a zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to produce functionalized oxazoles. researchgate.net In this transformation, the zinc catalyst acts as both a π-acid, activating the alkyne for cyclization, and a σ-acid. researchgate.net The proposed mechanism, as illustrated in the table below, showcases the sequential nature of the cascade.

| Step | Intermediate/Transition State | Description |

| 1 | Alkyne-Zn Complex | Activation of the triple bond in the N-(propargyl)arylamide by the Zn(OTf)₂ catalyst. |

| 2 | Vinylic Cation Intermediate | Regioselective 5-exo-dig intramolecular cyclization. |

| 3 | Oxazole Intermediate | Formation of the oxazole ring. |

| 4 | Allylic Carbocation | Reaction with an allylic alcohol, facilitated by the zinc catalyst. |

| 5 | Final Product | Formation of the allylic-substituted oxazole derivative. |

Complex rearrangements of the oxazole skeleton, while less common than cascade syntheses, represent a fascinating area of mechanistic investigation. These transformations often involve significant reorganization of the heterocyclic core, leading to the formation of entirely different ring systems.

A recent study has demonstrated a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process. nih.gov This method allows for precise control over the regioselectivity of competitive 6π and 8π electrocyclization reactions, yielding products with rich functional group handles suitable for further synthetic elaboration. nih.gov This represents a significant advance in the ability to manipulate the oxazole framework and provides an unprecedented example of selectively synthesizing seven- and five-membered heterocycles through dynamic electrocyclization. nih.gov

Furthermore, rearrangements can be initiated from precursors that ultimately lead to an oxazole structure. For instance, the geminal acylation of 2-methoxyoxazolidines can lead to substituted 1,4-oxazines through two distinct rearrangement pathways. researchgate.net The course of these reactions is dependent on the reaction conditions, particularly the presence or absence of water, which can influence the stability and subsequent rearrangement of key intermediates. researchgate.net

While the specific reactivity of this compound in cascade reactions and complex rearrangements remains an area for future investigation, the foundational principles gleaned from the study of related 2-acyl and substituted oxazoles provide a solid framework for predicting its potential chemical behavior. The interplay of the cyclohexanoyl substituent and the oxazole core likely influences the electronic and steric factors that govern these intricate transformations, paving the way for the discovery of novel and efficient synthetic methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexanoyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and the spatial relationships between them. For 2-Cyclohexanoyloxazole, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate electronic environment. In this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the protons of the oxazole (B20620) ring and the cyclohexanoyl group.

The protons on the oxazole ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Specifically, the proton at the C4 position (H-4) and the proton at the C5 position (H-5) would exhibit characteristic chemical shifts. The coupling between these two adjacent protons would result in a doublet for each signal, with a typical coupling constant (³JHH) of around 0-2 Hz for oxazoles.

The protons of the cyclohexanoyl group will appear in the aliphatic region of the spectrum, generally between δ 1.2 and 3.5 ppm. The methine proton alpha to the carbonyl group (the proton on the carbon attached to the carbonyl) is expected to be the most downfield of the cyclohexyl protons due to the electron-withdrawing nature of the carbonyl group, likely appearing in the range of δ 2.5-3.5 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as a series of complex multiplets in the more upfield region (δ 1.2-2.0 ppm) due to overlapping signals and complex spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values and actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (Oxazole) | ~7.2 - 7.8 | d |

| H-5 (Oxazole) | ~8.0 - 8.5 | d |

| CH (α to C=O) | ~2.5 - 3.5 | m |

| CH₂ (Cyclohexyl) | ~1.2 - 2.0 | m |

d = doublet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the cyclohexanoyl group is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The carbon atoms of the oxazole ring will also resonate at low field due to their aromaticity and the presence of heteroatoms. The C2 carbon, being attached to both nitrogen and oxygen and the acyl group, would be significantly deshielded (predicted around δ 160-165 ppm). The C4 and C5 carbons would appear in the aromatic region, typically between δ 120 and 145 ppm.

The carbon atoms of the cyclohexyl ring will appear in the aliphatic region. The carbon alpha to the carbonyl group is expected to be in the range of δ 40-50 ppm, while the other methylene carbons of the ring will appear further upfield, between δ 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~170 - 180 |

| C-2 (Oxazole) | ~160 - 165 |

| C-4 (Oxazole) | ~120 - 130 |

| C-5 (Oxazole) | ~135 - 145 |

| CH (α to C=O) | ~40 - 50 |

| CH₂ (Cyclohexyl) | ~25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for establishing the connectivity and spatial proximity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in the COSY spectrum would confirm the coupling between H-4 and H-5 of the oxazole ring. It would also show the complex network of couplings among the protons of the cyclohexyl ring, helping to trace the connectivity within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the signals for the oxazole protons (H-4 and H-5) would correlate with their corresponding carbon signals (C-4 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations for this compound would be from the alpha-proton of the cyclohexyl group to the carbonyl carbon and the C2 carbon of the oxazole ring, confirming the attachment of the cyclohexanoyl group to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the relative stereochemistry and preferred conformation of the cyclohexyl ring and its orientation relative to the oxazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which is expected in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the conjugation with the oxazole ring.

Other characteristic absorptions would include:

C=N and C=C stretching from the oxazole ring, typically appearing in the 1500-1650 cm⁻¹ region.

C-O-C stretching of the oxazole ring, usually found in the 1000-1300 cm⁻¹ range.

C-H stretching vibrations of the cyclohexyl group (aliphatic C-H) just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and the oxazole ring (aromatic C-H) just above 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: These are expected ranges and actual experimental values may vary.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Oxazole) | Stretch | ~3050 - 3150 | Medium |

| C-H (Cyclohexyl) | Stretch | ~2850 - 2960 | Strong |

| C=O (Carbonyl) | Stretch | ~1680 - 1700 | Strong |

| C=N (Oxazole) | Stretch | ~1600 - 1650 | Medium |

| C=C (Oxazole) | Stretch | ~1500 - 1580 | Medium |

| C-O-C (Oxazole) | Stretch | ~1000 - 1300 | Medium |

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the oxazole and cyclohexyl rings would be prominent. The C=C and C=N stretching vibrations of the oxazole ring would be observable. The carbonyl C=O stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum. The numerous C-C stretching and C-H bending vibrations of the cyclohexyl ring would contribute to a complex but characteristic pattern in the fingerprint region (below 1500 cm⁻¹). The symmetric "breathing" modes of the rings are often strong in Raman spectra and can provide valuable structural information. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. It provides crucial information regarding the compound's molecular weight and elemental composition. When coupled with chromatographic methods, it allows for the separation and analysis of complex mixtures, while tandem mass spectrometry techniques offer deep insights into the molecule's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₃NO₂), the expected exact mass can be calculated and compared to the experimentally determined value.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Compound Name | Calculated Monoisotopic Mass (Da) |

| C₁₀H₁₃NO₂ | This compound | 179.09463 |

Any experimental HRMS measurement for this compound would be expected to fall within a very narrow margin of error (typically < 5 ppm) of this calculated value, thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would first be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to occur at the bonds with lower dissociation energies. Key fragmentation pathways would likely involve the cleavage of the bond between the cyclohexyl ring and the carbonyl group, as well as fragmentation of the oxazole ring itself. The stability of the resulting carbocations and neutral losses plays a significant role in the observed fragmentation pattern. libretexts.org

Common fragmentation patterns for ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this could result in the loss of the cyclohexyl radical or the oxazole-containing fragment. The oxazole ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like CO or HCN.

Table 2: Predicted Key Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 179.09 | [C₄H₂NO]⁺ (Oxazole carbonyl cation) | C₆H₁₁• (Cyclohexyl radical) |

| 179.09 | [C₆H₁₁CO]⁺ (Cyclohexanoyl cation) | C₃H₂NO• (Oxazole radical) |

| 179.09 | [C₃H₃NO]⁺• (Oxazole radical cation) | C₇H₁₀O (Cyclohexyl methyl ketone) |

The analysis of these fragmentation pathways allows for the unambiguous structural confirmation of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, with an estimated boiling point suitable for GC analysis, can be effectively analyzed using this technique.

In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

The application of GC-MS has been demonstrated for the analysis of various oxazole derivatives, including fungicides and 2-acyl-oxazolines. researchgate.netresearchgate.net For this compound, GC-MS would provide both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, allowing for its identification and quantification in a sample. The use of a non-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, would be a suitable starting point for method development. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is ideal for the analysis of less volatile, thermally labile, or polar compounds. It combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. This makes it a versatile tool for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components are separated based on their differential partitioning between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the solvent is removed, and the analyte is ionized.

LC-MS/MS, a variation of this technique, is particularly useful for quantitative analysis and structural elucidation. nih.gov The development of an LC-MS method for this compound would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometer parameters (e.g., ionization mode and collision energy). Reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) would be a common starting point.

Ion Mobility Mass Spectrometry for Isomeric Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge. This additional dimension of separation is particularly valuable for differentiating between isomers—molecules that have the same chemical formula but different structural arrangements. nih.gov

In IM-MS, after ionization, ions are guided into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers of the same mass. nih.gov

This technique would be highly effective in distinguishing this compound from its potential isomers. For example, positional isomers such as 4-Cyclohexanoyloxazole or 5-Cyclohexanoyloxazole would likely have different shapes and therefore different drift times. Similarly, any stereoisomers of substituted derivatives could also be separated. The coupling of ion mobility with high-resolution mass spectrometry provides a powerful tool for the confident identification of specific isomers in a complex mixture. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to electronic transitions within the oxazole ring and the carbonyl group. The oxazole ring, being a conjugated system, will exhibit π → π* transitions. The carbonyl group will show both n → π* and π → π* transitions.

The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. The conjugation between the carbonyl group and the oxazole ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to non-conjugated systems. For comparison, 2-cyclohexenone, a cyclic ketone with conjugation, shows a strong absorption band around 224 nm. researchgate.net The exact position and intensity of the absorption bands for this compound would also be influenced by the solvent used for the analysis.

Table 3: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Carbonyl group (C=O) | n → π | 270-300 |

| Conjugated system (Oxazole-C=O) | π → π | 220-260 |

The UV-Vis spectrum serves as a useful tool for the qualitative analysis of this compound and for monitoring its concentration in solution, based on the Beer-Lambert law. utoronto.ca

X-ray Crystallography for Definitive Single Crystal Structure Determination

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents hypothetical crystallographic data for a derivative, based on typical values for organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1337.5 |

| Z | 4 |

This table is illustrative and does not represent experimental data for this compound.

Core-Level Spectroscopy (X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), Auger-Meitner Electron Spectroscopy (AES)) for Electronic Structure Probing

Core-level spectroscopies are powerful, element-specific techniques that probe the electronic structure of molecules by exciting core electrons. aip.org These methods provide detailed information about the chemical environment, oxidation states, and bonding of specific atoms within a molecule. While experimental data for this compound is not available, extensive studies on the parent oxazole molecule offer a strong foundation for understanding the electronic properties of the oxazole moiety. aip.orgresearchgate.netnih.govdtu.dk

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to the binding energy of a core electron of a specific element, an absorption edge is observed. The fine structure near this edge (X-ray Absorption Near-Edge Structure or XANES) is sensitive to the local coordination geometry and electronic structure of the absorbing atom. springernature.comosti.govnih.govnih.gov For the oxazole ring, XAS at the K-edges of carbon, nitrogen, and oxygen reveals transitions from the 1s core orbitals to unoccupied molecular orbitals. aip.orgnih.govaip.org Theoretical calculations have shown that the N and O K-edge XA spectra are particularly sensitive to the inclusion of dynamical electron correlation in the theoretical models. aip.orgnih.govaip.org

X-ray Photoelectron Spectroscopy (XPS)

XPS involves the ejection of a core electron upon irradiation with X-rays of a known energy. aip.org By measuring the kinetic energy of the emitted photoelectrons, the binding energies of the core electrons can be determined. These binding energies are highly sensitive to the chemical environment of the atom, an effect known as the chemical shift. In the oxazole molecule, the XPS spectrum shows distinct peaks for the 1s core levels of each unique carbon, nitrogen, and oxygen atom. aip.org For a complete description of the XPS spectra of oxazole, it is necessary to consider orbital correlation and relaxation effects. aip.orgnih.govaip.org

The following table summarizes the experimental core-level binding energies for the parent oxazole molecule, which serve as a reference for the expected values in this compound.

| Atom | Orbital | Binding Energy (eV) |

| C2 | 1s | ~287 |

| C4 | 1s | ~286 |

| C5 | 1s | ~285 |

| N3 | 1s | ~401 |

| O1 | 1s | ~533 |

Data adapted from core spectroscopy studies of oxazole. aip.org

Auger-Meitner Electron Spectroscopy (AES)

AES is a two-step process that follows the creation of a core hole, typically by X-ray or electron beam irradiation. tcd.iewikipedia.org In the first step, an electron from a higher energy level fills the core hole. The energy released in this transition is then transferred to a second electron, the Auger-Meitner electron, which is ejected from the atom. tcd.iewikipedia.org The kinetic energy of the Auger-Meitner electron is characteristic of the atom and its chemical environment. Normal AES spectra of oxazole are dominated by a singlet excitation channel. aip.orgnih.gov Resonant AES, where the core electron is excited to an unoccupied molecular orbital before the decay process, provides even more detailed information about the electronic structure and dynamics. aip.orgnih.gov

Computational Chemistry and Theoretical Investigations on 2 Cyclohexanoyloxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium-sized organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like 2-Cyclohexanoyloxazole, which contains a cyclohexane (B81311) ring, this involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.

The cyclohexane ring can exist in several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. Furthermore, the oxazole (B20620) group attached to the carbonyl can be in either an axial or equatorial position relative to the cyclohexane ring. The orientation of the oxazole ring relative to the cyclohexanoyl group, defined by the dihedral angle, also contributes to the conformational landscape.

DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to perform a potential energy surface (PES) scan. This involves systematically changing key dihedral angles and calculating the energy at each point to locate all energy minima, which correspond to stable conformers. Studies on similar molecules, like 2-substituted cyclohexanones, show that both steric and electronic effects, such as the generalized anomeric effect, govern conformational preferences. For this compound, the chair conformation of the cyclohexane ring with the bulky cyclohexanoyl group in the equatorial position is expected to be the most stable due to minimized steric hindrance.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) level) Note: This data is illustrative, as specific research on this compound is not publicly available. The values are based on typical bond lengths and angles for similar functional groups.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O | 1.215 |

| C-O (ester) | 1.350 | |

| C-C (carbonyl-ring) | 1.520 | |

| O-C (oxazole) | 1.365 | |

| N=C (oxazole) | 1.310 | |

| **Bond Angles (°) ** | O=C-C (ring) | 120.5 |

| O=C-O (ester) | 123.0 | |

| C-O-C (ester-oxazole) | 118.0 | |

| Dihedral Angles (°) | O=C-C-C | 178.5 |

| C-C-O-C | -175.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO would likely be centered on the carbonyl group and the C=N bond of the oxazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This data is for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Charge Distribution and Non-Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions within a molecule. It examines hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals.

Ab Initio and Coupled Cluster Methods for High-Accuracy Electronic Structure Determination

While DFT is widely used, for situations requiring very high accuracy, ab initio methods are employed. These methods solve the Schrödinger equation without relying on empirical parameters. Coupled Cluster (CC) theory, particularly methods like CCSD(T), is considered the "gold standard" in quantum chemistry for calculating the energies of small to medium-sized molecules with high precision.

These high-level calculations are computationally expensive but provide benchmark data for energies and properties. For a molecule like this compound, CCSD(T) could be used to obtain a highly accurate energy for the most stable conformer, which can then be used to validate the results from more cost-effective DFT methods.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis spectra, Mass fragmentation patterns)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structure elucidation.

NMR Chemical Shifts : Theoretical calculations of NMR shielding tensors can be converted into chemical shifts. This is often done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the shifts for each nucleus (¹H and ¹³C) in a proposed structure and comparing them to experimental spectra, one can confirm the molecular structure.

IR Vibrational Frequencies : Calculating the second derivatives of the energy with respect to atomic positions yields the harmonic vibrational frequencies. These correspond to the fundamental vibrational modes of the molecule that are active in an infrared spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. Key predicted peaks for this compound would include the C=O stretching frequency of the carbonyl group and various C-H, C-N, and C-O stretching and bending modes.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The calculations can predict the n→π* and π→π* transitions responsible for the molecule's absorption of UV or visible light.

Mass Fragmentation Patterns : While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize observed fragmentation patterns. By calculating the energies of the molecular ion and various potential fragment ions, it is possible to determine the most likely fragmentation pathways. For this compound, likely fragmentations would involve cleavage at the ester linkage or fragmentation of the cyclohexane ring.

Reaction Mechanism Modeling and Transition State Characterization for Elucidating Reactivity Pathways

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can understand how reactants are converted into products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a saddle point on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to compare different possible mechanisms (e.g., concerted vs. stepwise) and identify the most energetically favorable pathway. Frequency calculations on the transition state structure confirm its identity by showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.